molecular formula C14H17ClN2O B14896108 1-(2-Chlorophenyl)-N-((3,5-dimethylisoxazol-4-yl)methyl)ethan-1-amine

1-(2-Chlorophenyl)-N-((3,5-dimethylisoxazol-4-yl)methyl)ethan-1-amine

Cat. No.: B14896108
M. Wt: 264.75 g/mol
InChI Key: KTUUPQFQHNPAIJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-((3,5-dimethylisoxazol-4-yl)methyl)ethan-1-amine is a structurally complex amine featuring a 2-chlorophenyl group attached to an ethanamine backbone, which is further substituted with a (3,5-dimethylisoxazol-4-yl)methyl moiety. The compound’s structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological and chemical applications.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C14H17ClN2O/c1-9(12-6-4-5-7-14(12)15)16-8-13-10(2)17-18-11(13)3/h4-7,9,16H,8H2,1-3H3

InChI Key

KTUUPQFQHNPAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC(C)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with analogs in terms of substituents, heterocyclic cores, and functional groups. Below is a detailed analysis and tabulated comparison:

Key Structural and Functional Differences

Aromatic Substituents :

  • The 2-chlorophenyl group in the target compound contrasts with derivatives bearing 4-chlorophenyl (e.g., oxadiazine derivatives in ) or 4-fluorophenyl (e.g., para-fluorofentanyl in ). The ortho-chloro substitution may enhance steric hindrance and electronic effects compared to para-substituted analogs .
  • describes a compound with a 2-methoxyphenyl group, which introduces electron-donating properties distinct from the electron-withdrawing chloro substituent .

Heterocyclic Cores: The 3,5-dimethylisoxazole ring in the target compound differs from pyrazole (e.g., CAS 956199-27-2 in ) or benzimidazole cores (e.g., Flunitazene in ).

Functional Group Linkages: The N-((3,5-dimethylisoxazol-4-yl)methyl)ethan-1-amine linkage contrasts with thiourea-derived oxadiazines () or morpholinoethyl groups (). Such differences impact solubility, target affinity, and synthetic accessibility .

Comparative Data Table

Compound Name (CAS/Reference) Core Structure Aryl Substituent Heterocyclic Component Notable Features/Applications
Target Compound Ethanamine 2-Chlorophenyl 3,5-Dimethylisoxazol-4-yl Potential receptor modulation
1-[(2-Chlorophenyl)Methyl]-3,5-Dimethyl-1H-Pyrazol-4-Yl]Methyl)(Methyl)Amine (956199-27-2) Pyrazole 2-Chlorophenyl 3,5-Dimethylpyrazole Structural isomer with altered ring electronics
[(3,5-Dimethylisoxazol-4-yl)methyl][1-(2-methoxyphenyl)ethyl]amine Ethanamine 2-Methoxyphenyl 3,5-Dimethylisoxazol-4-yl Enhanced solubility due to methoxy group
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amines Oxadiazine 4-Chlorophenyl Trichloromethyl-oxadiazine Synthesized via dehydrosulfurization; agrochemical applications
Para-fluorofentanyl Piperidine 4-Fluorophenyl Benzamide Opioid activity; controlled substance

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